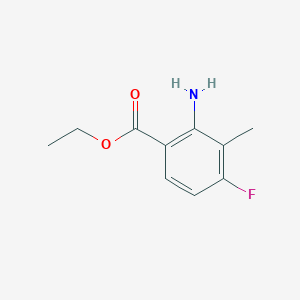

Ethyl 2-amino-4-fluoro-3-methylbenzoate

描述

Ethyl 2-amino-4-fluoro-3-methylbenzoate: is an organic compound with the molecular formula C₁₀H₁₂FNO₂. It is a derivative of benzoic acid where an ethyl group is attached to the carboxyl group, and the benzene ring is substituted with an amino group, a fluorine atom, and a methyl group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-amino-4-fluoro-3-methylbenzoic acid.

Esterification Reaction: The carboxylic acid group is converted to an ester by reacting with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced in batches to maintain quality control and consistency.

Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and ketones are common oxidation products.

Reduction Products: Alcohols are typically formed during reduction reactions.

Substitution Products: Amides and other substituted esters can be produced through substitution reactions.

科学研究应用

Chemistry

Ethyl 2-amino-4-fluoro-3-methylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer research. Its ability to interact with biological macromolecules through hydrogen bonding enhances its potential as a therapeutic agent.

Medicine

The compound is explored for its potential as a lead compound in drug development. Studies have suggested that it may possess anticancer properties, making it a candidate for further investigation in cancer therapies.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 0.125 mg/L | Effective against Gram-negative bacteria |

| Staphylococcus aureus | 0.0625 mg/L | Effective against Gram-positive bacteria |

| Pseudomonas aeruginosa | 0.25 mg/L | Moderate efficacy |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Effects

A study evaluated the anticancer potential of this compound on human pancreatic cancer cells. Results indicated that treatment with this compound led to increased apoptosis markers and reduced cell viability, highlighting its potential as an adjunct therapy in cancer treatment.

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial effects of this compound against clinical isolates of E. coli and S. aureus. The results showed significant reductions in bacterial growth compared to control groups, supporting its potential application in treating bacterial infections.

Investigation into Anticancer Effects

Another study focused on the anticancer properties of this compound on pancreatic cancer cells, revealing promising results regarding apoptosis induction and cell viability reduction.

作用机制

The exact mechanism of action of Ethyl 2-amino-4-fluoro-3-methylbenzoate depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt metabolic pathways. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would vary based on the specific biological context.

相似化合物的比较

Ethyl 2-amino-3-methylbenzoate: Similar structure but lacks the fluorine atom.

Ethyl 2-amino-4-fluoro-benzoate: Similar structure but lacks the methyl group.

Ethyl 2-amino-4-fluoro-3-methylbenzeneacetate: Similar structure but with an acetate group instead of a benzoate group.

Uniqueness: Ethyl 2-amino-4-fluoro-3-methylbenzoate is unique due to the presence of both fluorine and methyl groups on the benzene ring, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.

生物活性

Ethyl 2-amino-4-fluoro-3-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHFNO and a molecular weight of approximately 213.22 g/mol. The unique arrangement of its functional groups—specifically, the amino group and the fluorine atom—contributes to its biological activity. The presence of the amino group allows for hydrogen bonding, while the fluorine atom enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The amino group can form hydrogen bonds with enzymes and receptors, while the fluorine substituent may enhance the compound's binding affinity and metabolic stability. These interactions can modulate enzyme activities and receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound has shown efficacy in various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| This compound | Fluorine at position 4, methyl at position 3 | Enhanced lipophilicity and potential for drug design |

| Ethyl 2-amino-3-chloro-4-methylbenzoate | Chlorine instead of fluorine | Alters chemical reactivity and antimicrobial efficacy |

| Ethyl 2-amino-3-fluoro-4-ethylbenzoate | Ethyl group instead of methyl | Affects steric hindrance and receptor interactions |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study published in MDPI demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Efficacy : In vitro studies showed that this compound induced apoptosis in human breast cancer cells (MCF-7), leading to a decrease in cell viability by over 50% at concentrations above 20 µM .

- Mechanistic Insights : Research indicated that the compound interacts with specific targets within cancer cells, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-4-fluoro-3-methylbenzoate, and how can reaction conditions be systematically optimized?

The synthesis typically involves multi-step reactions such as esterification, fluorination, and amination. Key variables to optimize include:

- Temperature control : Fluorination at lower temperatures (0–5°C) minimizes side reactions like defluorination .

- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity during electrophilic substitution .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) . Validation via NMR (¹H/¹³C) and LC-MS is critical to confirm structural integrity.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

A combined analytical approach is recommended:

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ~ -110 ppm for aromatic fluorine) .

- IR spectroscopy : Confirms ester carbonyl (C=O stretch ~1720 cm⁻¹) and amine (N-H stretch ~3400 cm⁻¹) .

- HPLC with UV detection : Monitors purity (λ = 254 nm, C18 column, acetonitrile/water mobile phase) . Cross-validate results with elemental analysis (C, H, N) to resolve ambiguities.

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise from solvation effects or incomplete basis sets in DFT calculations. To address this:

- Solvent modeling : Use COSMO-RS to simulate solvent interactions in silico .

- Kinetic isotope effects (KIE) : Compare experimental vs. computed KIE for fluorination steps to validate transition states .

- X-ray crystallography : Resolve electron density maps to confirm substituent positioning (SHELXL refinement preferred) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

For enzyme or receptor interaction studies:

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

- Site-directed mutagenesis : Identify critical residues by substituting amino acids in target proteins .

- Metabolic profiling : Use LC-HRMS to track downstream metabolites in cell cultures . Negative controls (e.g., fluorine-free analogs) are essential to isolate fluorine-specific effects.

Q. What methodologies enable the study of regioselectivity in derivatization reactions of this compound?

- Competition experiments : Compare reaction rates of competing substituents (e.g., amino vs. methyl groups) under identical conditions .

- Deuterium labeling : Trace substituent orientation via ²H NMR .

- Crystallographic snapshots : Capture intermediates using time-resolved X-ray diffraction .

Q. Data Analysis and Interpretation

Q. How should researchers address inconsistencies in spectral data (e.g., unexpected splitting in ¹H NMR)?

Potential causes and solutions:

- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening .

- Impurity interference : Re-run chromatography with alternative solvents (e.g., dichloromethane/methanol).

- Diastereomer formation : Analyze NOESY/ROESY correlations to detect spatial proximity of substituents .

Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data involving this compound?

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with biological activity .

- Machine learning : Train models on descriptor sets (e.g., logP, polar surface area) to predict SAR trends .

- Cluster analysis : Group analogs by functional group similarity to identify activity "hotspots" .

Q. Tables of Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 98–102°C (DSC) | |

| LogP (octanol/water) | 2.3 ± 0.2 (shake-flask method) | |

| λmax (UV-vis) | 268 nm (ε = 12,500 M⁻¹cm⁻¹) | |

| Solubility in DMSO | >50 mg/mL (25°C) |

属性

IUPAC Name |

ethyl 2-amino-4-fluoro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFDWBQEBSPLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725384 | |

| Record name | Ethyl 2-amino-4-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093758-83-8 | |

| Record name | Ethyl 2-amino-4-fluoro-3-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093758-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。